molecular formula C4H6O2S B13786498 3-(Methylthio)acrylic acid

3-(Methylthio)acrylic acid

Cat. No.: B13786498
M. Wt: 118.16 g/mol
InChI Key: RCZLOQQOUWHMIS-UHFFFAOYSA-N
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Description

3-(Methylthio)acrylic acid is an organic compound with the molecular formula C4H6O2S. It is characterized by the presence of a methylthio group attached to the acrylic acid backbone.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylthio)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    3-Mercaptopropionic acid: Similar structure but with a mercapto group instead of a methylthio group.

    Methacrylic acid: Similar acrylic acid backbone but lacks the sulfur-containing group.

    3-Methylthiopropionic acid: Similar sulfur-containing group but with a different carbon chain structure.

Uniqueness: 3-(Methylthio)acrylic acid is unique due to the presence of both an acrylic acid moiety and a methylthio group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

IUPAC Name

3-methylsulfanylprop-2-enoic acid

InChI

InChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)

InChI Key

RCZLOQQOUWHMIS-UHFFFAOYSA-N

Canonical SMILES

CSC=CC(=O)O

Origin of Product

United States

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